molecular formula C9H12BrClN2 B1437188 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride CAS No. 292165-42-5

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

Cat. No.: B1437188
CAS No.: 292165-42-5
M. Wt: 263.56 g/mol
InChI Key: HEOQDHPRTYJMNX-UHFFFAOYSA-N
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Description

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H12BrClN2 and a molecular weight of 263.56 g/mol. This compound is known for its versatile applications in scientific research and industry.

Preparation Methods

The synthesis of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with appropriate reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

    Reaction with Ammonium Chloride: This method involves the reaction of 4-bromo-N,N-dimethylbenzamide with ammonium chloride in the presence of a suitable solvent and catalyst.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biological studies to investigate its effects on different biological pathways and processes.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various diseases and conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application, but common mechanisms include:

    Binding to Enzymes: This compound can bind to specific enzymes, inhibiting or activating their activity.

    Modulation of Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide: This compound has similar chemical properties but differs in its halide component.

    3-bromo-N,N-dimethylbenzamide: This compound has a different substitution pattern on the benzene ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOQDHPRTYJMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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